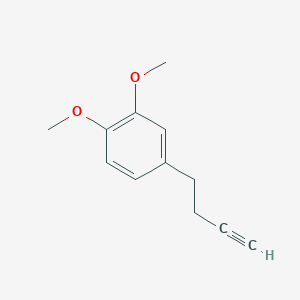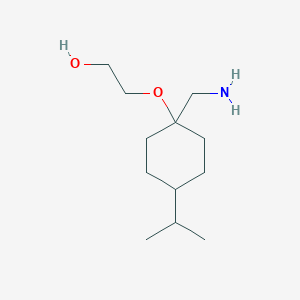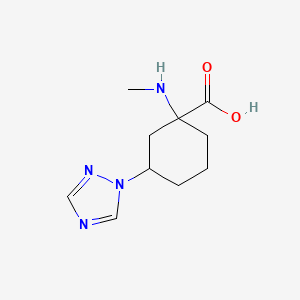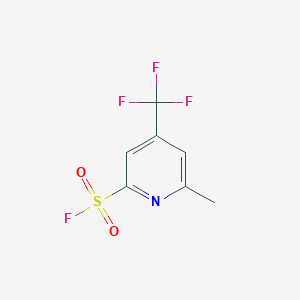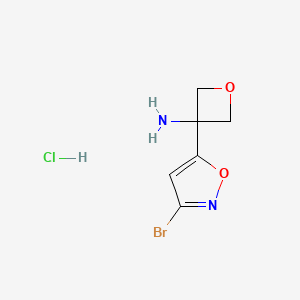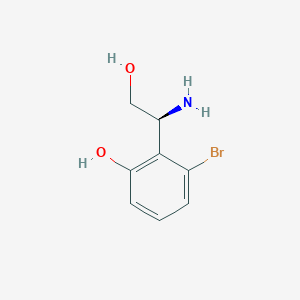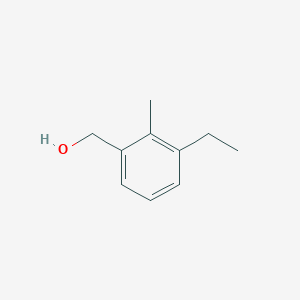
(3-Ethyl-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a type of benzyl alcohol derivative, characterized by the presence of an ethyl group and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Corresponding aldehyde or ketone
Reduction: Corresponding hydrocarbon
Substitution: Various substituted benzyl alcohol derivatives
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-2-methylphenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3-Ethyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methylphenyl)methanol
- (2-Ethylphenyl)methanol
- (4-Ethyl-2-methylphenyl)methanol
Uniqueness
(3-Ethyl-2-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(3-ethyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6,11H,3,7H2,1-2H3 |
InChI-Schlüssel |
OCDGENVBNLMBMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


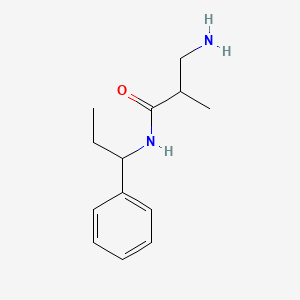
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
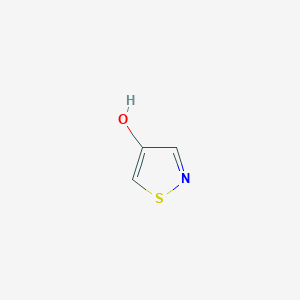

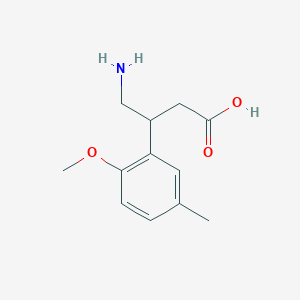

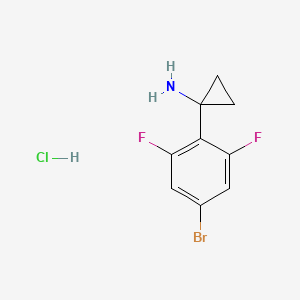
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
